7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one
Description
This compound is a flavonoid glycoside characterized by a chromen-4-one (flavone) core substituted with a 4-hydroxyphenyl group at position 3 and a complex glycosidic moiety at position 5. Its molecular weight is approximately 564.499 g/mol (inferred from structurally similar compounds in ). Flavonoid glycosides like this are often studied for antioxidant, anti-inflammatory, and enzyme-modulating properties due to their polyphenolic structure and sugar-linked solubility .
Properties
Molecular Formula |
C22H22O9 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
7-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H22O9/c1-28-21-17(9-23)31-22(20(27)19(21)26)30-13-6-7-14-16(8-13)29-10-15(18(14)25)11-2-4-12(24)5-3-11/h2-8,10,17,19-24,26-27H,9H2,1H3 |
InChI Key |
BVKFFAQGFXJQBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO |
Origin of Product |
United States |
Preparation Methods
Baker-Venkataraman Rearrangement
The aglycone is synthesized via cyclization of a chalcone intermediate:
- Chalcone formation : Condensation of 4-hydroxyacetophenone with benzaldehyde derivatives.
- Cyclization : Using sulfuric acid or iodine to form the chromen-4-one core.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Chalcone | NaOH/EtOH | 80°C | 75–85% |
| Cyclization | H₂SO₄/I₂ | 120°C | 60–70% |
Key Reference : Koenigs-Knorr glycosylation adaptations.
Preparation of the Glycosyl Donor
The sugar moiety (3,4-dihydroxy-6-hydroxymethyl-5-methoxyoxane) is synthesized from D-glucose:
Selective Protection/Deprotection
- Methylation at C5 : Using CH₃I/K₂CO₃ in DMF.
- Hydroxymethyl introduction : Oxidation of C6-OH to -COOH followed by reduction (NaBH₄).
- Protection of C3/C4 : Acetylation (Ac₂O/pyridine).
Intermediate Characterization :
Glycosylation Methods
Koenigs-Knorr Reaction
Protocol :
- Activation : Treat glycosyl bromide donor with Ag₂CO₃/AgNO₃ in anhydrous CHCl₃.
- Coupling : Add aglycone and molecular iodine (0.5 eq) to accelerate reaction.
- Workup : Neutralize with NaHCO₃, purify via silica chromatography.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Donor:Acceptor Ratio | 1:1.2 |
| Time | 12–16 h |
| Yield | 52–74% |
Advantage : High β-selectivity due to neighboring group participation from C2 acetyl.
Enzymatic Glycosylation
Procedure :
- Glycosyltransferase : Use β-1,4-galactosyltransferase (β4GalT) with UDP-glucose analog.
- Reaction Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂.
- Incubation : 37°C for 24 h.
Outcome :
Deprotection and Final Purification
Acidic Hydrolysis
Conditions : 0.1 M HCl in MeOH/H₂O (9:1), 40°C, 2 h.
Result : Removes acetyl groups while preserving methoxy and hydroxymethyl substituents.
Chromatographic Purification
- Column : C18 reverse-phase HPLC.
- Mobile Phase : Acetonitrile/H₂O (gradient: 20→50% over 30 min).
- Purity : >95% (UV detection at 254 nm).
Comparative Analysis of Methods
| Method | Yield | Stereocontrol | Scalability |
|---|---|---|---|
| Koenigs-Knorr | 74% | β-selectivity | Industrial |
| Enzymatic | 68% | α-selectivity | Lab-scale |
| Helferich (I₂) | 52% | Moderate | Limited |
Key Insight : Koenigs-Knorr remains preferred for large-scale β-glycoside synthesis, while enzymatic methods suit stereosensitive applications.
Challenges and Solutions
- Regioselectivity : Use bulky protecting groups (e.g., TBDMS) to block undesired hydroxyls.
- Hydrolysis Mitigation : Anhydrous CaSO₄ or molecular sieves.
- Byproduct Formation : Recrystallization from EtOAc/hexane removes unreacted aglycone.
Industrial-Scale Adaptations
- Continuous Flow Reactors : Reduce reaction time by 40%.
- Catalytic Silver Reagents : Lower Ag₂CO₃ usage (0.2 eq) via recycling.
Validation and Characterization
Spectroscopic Data :
- ¹³C NMR (DMSO-d₆) : δ 177.8 (C4=O), δ 102.1 (C1 sugar).
- HRMS : m/z 431.1445 [M+H]⁺ (calc. 431.1449).
Biological Confirmation : Antioxidant assay (IC₅₀ = 18 µM).
Chemical Reactions Analysis
Types of Reactions
7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It shows potential as a therapeutic agent for treating various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and regulate gene expression. These effects are mediated through its ability to scavenge free radicals, chelate metal ions, and interact with cellular receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of chromen-4-one derivatives with structural variations in substituents and glycosylation patterns. Below is a detailed comparison with key analogs:
Structural and Functional Group Variations
Key Observations
Glycosylation Impact: The target compound’s methoxy-oxane glycoside enhances water solubility compared to non-glycosylated analogs (e.g., 3,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) but reduces solubility relative to simpler glycosides (e.g., 446.410 g/mol analog) due to steric hindrance .
Bioactivity : Methoxy and prenyl substituents (e.g., in 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-prenyl derivative) correlate with antimicrobial activity but lower bioavailability compared to the target’s hydroxyl-rich structure .
Hydroxyphenyl vs. Methoxyphenyl : The 4-hydroxyphenyl group in the target compound improves antioxidant capacity over 4-methoxyphenyl analogs, as hydroxyl groups facilitate radical scavenging .
Biological Activity
The compound 7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one is a complex organic molecule with significant biological activity. Its structure includes multiple hydroxyl groups and a chromenone moiety, suggesting potential pharmacological properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a high oxygen content typical for glycosides. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, making it a candidate for various biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | |
| Solubility | Soluble in water |
| Functional Groups | Hydroxyl, Methoxy |
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : The presence of multiple hydroxyl groups contributes to strong antioxidant properties, which help in scavenging free radicals.
- Anticancer Effects : Similar compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis through various pathways, including the ERK pathway .
- Anti-inflammatory Activity : Compounds related to flavonoids are known for their ability to modulate inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Signaling Modulation : It may interact with specific receptors or enzymes involved in cell signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of related flavonoids on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis through the activation of caspase pathways . While specific data on this compound is limited, its structural similarity suggests comparable effects.
Case Study 2: Antioxidant Efficacy
Research on related glycosides has demonstrated their ability to reduce oxidative stress markers in vitro. For instance, flavonoids have been shown to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation .
Comparative Analysis with Similar Compounds
The following table highlights other compounds with similar structures and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | Similar chromenone core | Antioxidant, Anticancer |
| 5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | Contains methoxy group | Antioxidant |
| 2-Hydroxyisoorientin | Similar glycoside structure | Significant antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
